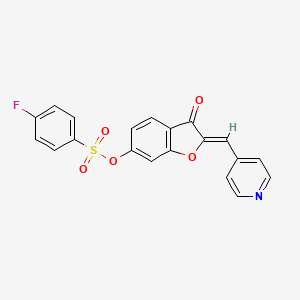

![molecular formula C23H14F2N6O B2464180 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891111-77-6](/img/structure/B2464180.png)

2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It’s a part of a class of privileged pharmacophores, the chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus .

Synthesis Analysis

The synthesis of compounds like this has attracted much attention . The synthetic protocols involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This forms a hybrid nucleus that has wide applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve a Diels–Alder reaction . For example, a key intermediate can react with Benzyl 1,2,3-triazine-5-carboxylate to form a correspondent compound, which can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from their IR absorption spectra and 1H-NMR spectrum . For instance, the presence of two signals for C=O groups at 1650–1712 cm−1 in the IR absorption spectra indicates the presence of carbonyl groups .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Compounds related to 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been explored for their antiproliferative activities. For instance, [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed inhibitory effects on the proliferation of endothelial and tumor cells, indicating potential in cancer research (Ilić et al., 2011).

Antibacterial and Antifungal Activities

Derivatives of similar chemical structures have been synthesized and tested for their antibacterial and antifungal activities. These studies provide insights into the compound's potential utility in developing new antimicrobial agents (Patel & Patel, 2015).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives. Such studies are vital for understanding the chemical properties and potential modifications that can enhance the compound's effectiveness in various applications (Sallam et al., 2021).

Antiviral Activity

Some derivatives have been found to have significant antiviral activities. For example, triazolo[4,3-b]pyridazine derivatives have shown promising activity against hepatitis-A virus, suggesting potential use in antiviral drug development (Shamroukh & Ali, 2008).

Potential in Prostate Cancer Treatment

Research into analogs of triazolopyridazine has led to the development of small-molecule androgen receptor downregulators, such as AZD3514, which are being evaluated for treating advanced prostate cancer (Bradbury et al., 2013).

Development of Anti-Diabetic Medications

Compounds with a triazolo-pyridazine structure have been evaluated for their potential as anti-diabetic medications, particularly in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the management of diabetes (Bindu et al., 2019).

Direcciones Futuras

Compounds with similar structures have shown a wide range of biological activities . This suggests that they have immense potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the rational design and development of new target-oriented drugs based on this structure for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

2,6-difluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F2N6O/c24-17-5-2-6-18(25)21(17)23(32)27-16-4-1-3-15(13-16)19-7-8-20-28-29-22(31(20)30-19)14-9-11-26-12-10-14/h1-13H,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNWNQOZMXXDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2464110.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464117.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)

![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)